methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate
CAS No.: 321371-32-8
Cat. No.: VC11614237
Molecular Formula: C7H8ClNO3
Molecular Weight: 189.59 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 321371-32-8 |
---|---|
Molecular Formula | C7H8ClNO3 |
Molecular Weight | 189.59 g/mol |
IUPAC Name | methyl 2-(chloromethyl)-5-methyl-1,3-oxazole-4-carboxylate |
Standard InChI | InChI=1S/C7H8ClNO3/c1-4-6(7(10)11-2)9-5(3-8)12-4/h3H2,1-2H3 |
Standard InChI Key | KNLIHCMBKFKMBO-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=C(O1)CCl)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom. Key substituents include:
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Chloromethyl group (-CH2Cl) at position 2, enhancing electrophilicity for nucleophilic substitution reactions .
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Methyl group (-CH3) at position 5, contributing to steric and electronic effects.
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Methyl ester (-COOCH3) at position 4, which may influence solubility and metabolic stability .
The molecular formula is C8H9ClNO3, with a molecular weight of 217.62 g/mol.
Physical Properties
While experimental data for this specific compound are scarce, analogous oxazole derivatives provide benchmarks:
Property | Value (Analogous Compounds) | Source |
---|---|---|
Melting Point | 56–58°C | |
Boiling Point | 372.1°C (at 760 mmHg) | |
Density | 1.278 g/cm³ | |
LogP (Partition Coeff.) | 3.09 |
The chloromethyl group likely increases hydrophobicity (LogP ~3), as seen in similar chlorinated oxazoles. The ester moiety may moderately improve solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) .
Synthesis and Optimization
Key Synthetic Routes
Synthesis typically involves cyclization and functionalization steps, drawing from methodologies used for related oxazoles:
Cyclization of Precursors
A common approach involves reacting α-amino ketones with acylating agents. For example:
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Precursor Formation: Condensation of 2-amino-2-methylpropanol with a chlorinated acyl chloride (e.g., 2-chloroacetyl chloride) yields an intermediate amide .
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Cyclization: Treatment with phosphoryl chloride (POCl3) in MeCN induces ring closure, forming the oxazole core .
Chloromethylation
The chloromethyl group is introduced via reaction with formaldehyde and hydrochloric acid under controlled conditions:
This step often achieves yields of 70–80% when optimized .
Esterification
The carboxylate group at position 4 is installed using methyl chloroformate or via Fischer esterification of a carboxylic acid precursor .
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and purity:
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Reagents: High-purity POCl3 and MeCN reduce side reactions .
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Purification: Recrystallization from ethanol/water mixtures or column chromatography ensures >95% purity.
Applications in Medicinal Chemistry
Antimicrobial Activity
Oxazole derivatives with chloromethyl groups exhibit broad-spectrum antimicrobial effects. For instance, 4-(chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole shows MIC values of 1.6 µg/mL against Candida albicans. While direct data for the target compound are unavailable, its structural similarity suggests comparable activity via:
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Disruption of microbial cell membranes through hydrophobic interactions.
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Inhibition of fungal cytochrome P450 enzymes, critical for ergosterol biosynthesis .
Drug Development Intermediates
The compound serves as a versatile intermediate:
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Nucleophilic Substitution: The chloromethyl group reacts with amines (e.g., piperazine) to form tertiary amines, a common motif in kinase inhibitors .
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Ester Hydrolysis: Conversion to carboxylic acids enables conjugation with biologics or metal-organic frameworks .
Biological Activity and Mechanisms
Enzymatic Interactions
Oxazole derivatives modulate enzyme activity through covalent and non-covalent interactions:
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Covalent Binding: The chloromethyl group forms adducts with cysteine residues in enzymes, as observed in PPARγ agonists .
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Hydrogen Bonding: The ester carbonyl interacts with serine hydrolases, potentially inhibiting proteases or esterases .
Case Studies
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